2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride 2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride ZD 7114 hydrochloride(cas 129689-28-7) is a β3-adrenoceptor agonist. 
Brand Name: Vulcanchem
CAS No.: 129689-28-7
VCID: VC0004281
InChI: InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1
SMILES: COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl
Molecular Formula: C22H31ClN2O6
Molecular Weight: 454.9 g/mol

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride

CAS No.: 129689-28-7

Cat. No.: VC0004281

Molecular Formula: C22H31ClN2O6

Molecular Weight: 454.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride - 129689-28-7

CAS No. 129689-28-7
Molecular Formula C22H31ClN2O6
Molecular Weight 454.9 g/mol
IUPAC Name 2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride
Standard InChI InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1
Standard InChI Key KCAMZVQSGDBGGF-FERBBOLQSA-N
Isomeric SMILES COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O.Cl
SMILES COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl
Canonical SMILES COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide hydrochloride. Its molecular formula is C₂₂H₃₀N₂O₆·HCl, with a molecular weight of 455.0 g/mol (free base: 418.5 g/mol) . The (S)-configuration at the chiral center of the 2-hydroxy-3-phenoxypropyl moiety is critical for its stereospecific activity .

Structural Features

The molecule comprises:

  • A phenoxyacetamide backbone linked to a 2-methoxyethyl group.

  • A 2-((2S)-2-hydroxy-3-phenoxypropylamino)ethoxy side chain.

  • A hydrochloride salt improving solubility and stability .

Table 1: Key Identifiers and Properties

PropertyValue/DescriptorSource
CAS Number129689-30-1 (free base)PubChem
SMILESCOCCNC(=O)COC1=CC=C(C=C1)OCCNCC@@HOPubChem
InChIKeyRVMBDLSFFNKKLG-SFHVURJKSA-NPubChem
Pharmacological Classβ3-Adrenergic Receptor Agonist/AntagonistMedchemExpress , PMC

Pharmacological Profile and Mechanism of Action

β3-Adrenergic Receptor Modulation

The compound, often referred to as ZD7114 or ICI D7114, exhibits context-dependent activity:

  • Agonist Activity: In MedchemExpress assays, it activates β3-ARs, which are implicated in lipolysis and thermogenesis .

  • Antagonist Activity: In rat ileal smooth muscle, ZD7114 antagonized (−)-isoprenaline-induced relaxation (pK<sub>B</sub> = 6.69), suggesting tissue-specific effects .

Functional Studies in Smooth Muscle

In a 1999 study, ZD7114 failed to relax rat ileal smooth muscle but competitively inhibited (−)-isoprenaline, indicating β3-AR antagonism in this tissue . This contrasts with β3-AR agonists like BRL37344 and CL316243, which induced biphasic relaxation .

Table 2: Pharmacodynamic Comparison With β3-AR Ligands

CompoundReceptor TargetActivity in Rat IleumpA<sub>2</sub>/pK<sub>B</sub>
ZD7114β3-ARAntagonist6.69
CL316243β3-ARAgonistN/A
(−)-Isoprenalineβ1/β2-ARAgonistN/A

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator